An In-depth Technical Guide to the Chemical Properties and Reactivity of Trichloro(octyl)silane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Trichloro(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(octyl)silane (OTS) is an organosilane compound with the chemical formula C8H17Cl3Si.[1][2] It is a colorless liquid with a pungent odor that is widely utilized in materials science, surface chemistry, and biomedical applications.[2][3] Its utility stems from its ability to form robust, self-assembled monolayers (SAMs) on various substrates, thereby modifying their surface properties.[4] This guide provides a comprehensive overview of the chemical properties and reactivity of trichloro(octyl)silane, with a focus on its application in surface modification.
Chemical and Physical Properties
Trichloro(octyl)silane is a combustible, corrosive liquid that is reactive with water.[2] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C8H17Cl3Si |
| Molecular Weight | 247.67 g/mol |
| Boiling Point | 233 °C at 731 mmHg |
| Melting Point | < -30 °C |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | n20/D 1.447 |
| Flash Point | 85 °C (closed cup) |
| Vapor Density | >1 (vs air) |
Reactivity and Mechanisms
The reactivity of trichloro(octyl)silane is dominated by the three chlorine atoms attached to the silicon atom. These chloro groups are highly susceptible to hydrolysis, which is the initial and crucial step in the formation of self-assembled monolayers.
Hydrolysis
In the presence of water, even atmospheric moisture, the silicon-chlorine bonds in trichloro(octyl)silane are readily cleaved to form silanol (B1196071) (Si-OH) groups and hydrochloric acid (HCl).[2][5] This hydrolysis reaction is typically rapid and exothermic.[2] The resulting octylsilanetriol is a reactive intermediate that can then participate in condensation reactions.
Caption: Hydrolysis of Trichloro(octyl)silane.
Surface Modification and Self-Assembled Monolayer (SAM) Formation
The primary application of trichloro(octyl)silane is in the modification of surfaces that possess hydroxyl (-OH) groups, such as silicon oxide, glass, and certain metal oxides. The process involves the formation of a densely packed, organized monolayer of octylsilane (B1236092) molecules covalently bonded to the substrate.
The mechanism proceeds in several steps:
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Hydrolysis: As described above, trichloro(octyl)silane first hydrolyzes to form octylsilanetriol.
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Condensation and Physisorption: The newly formed silanol groups can hydrogen bond with the hydroxyl groups on the substrate surface. They can also undergo intermolecular condensation with other silanol molecules to form siloxane (Si-O-Si) oligomers.
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Covalent Bonding (Chemisorption): With gentle heating or curing, a covalent siloxane bond is formed between the silicon atom of the silane (B1218182) and the oxygen atom of the substrate's hydroxyl group, with the elimination of a water molecule. This step creates a strong, stable linkage to the surface.
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Lateral Cross-linking: Adjacent silane molecules on the surface can also undergo condensation reactions with each other, forming a cross-linked siloxane network. This lateral polymerization contributes to the stability and robustness of the monolayer.
The long octyl chains of the assembled molecules align themselves away from the surface due to van der Waals interactions, creating a hydrophobic, low-energy surface.
Caption: Formation of a Self-Assembled Monolayer.
Experimental Protocols
The formation of high-quality self-assembled monolayers of trichloro(octyl)silane requires careful control of experimental conditions, particularly the cleanliness of the substrate and the exclusion of excess moisture. Both solution-phase and vapor-phase deposition methods are commonly employed.
Solution-Phase Deposition of a Trichloro(octyl)silane SAM
This protocol describes a general procedure for the formation of a trichloro(octyl)silane monolayer on a silicon wafer with a native oxide layer.
Materials:
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Silicon wafers
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Trichloro(octyl)silane (≥97%)
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Anhydrous toluene (B28343) or hexane
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Sulfuric acid (H₂SO₄)
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30% Hydrogen peroxide (H₂O₂)
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Deionized water
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Ethanol
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Nitrogen gas source
Procedure:
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Substrate Cleaning:
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Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio in a glass container. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
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Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
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Remove the wafers and rinse them extensively with deionized water.
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Dry the wafers under a stream of dry nitrogen gas.
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Silanization Solution Preparation:
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In a glove box or under an inert atmosphere, prepare a dilute solution of trichloro(octyl)silane (e.g., 1-5 mM) in an anhydrous solvent such as toluene or hexane. The anhydrous conditions are crucial to prevent premature polymerization of the silane in solution.
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SAM Formation:
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Immerse the cleaned and dried substrates into the trichloro(octyl)silane solution.
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Allow the self-assembly to proceed for a period ranging from 30 minutes to several hours. The optimal time may vary depending on the desired monolayer quality.
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To prevent the introduction of atmospheric moisture, the reaction vessel should be sealed.
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Rinsing and Curing:
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Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
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Further rinse the substrates with ethanol.
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Dry the coated substrates under a stream of nitrogen.
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To enhance the covalent bonding and ordering of the monolayer, the substrates can be cured by heating in an oven (e.g., at 110-120 °C) for 30-60 minutes.
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Caption: Solution-Phase SAM Deposition Workflow.
Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can provide more uniform monolayers, especially on complex topographies. In this method, the substrate is exposed to the vapor of trichloro(octyl)silane in a controlled environment.
Procedure Outline:
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Substrate Cleaning: The substrate is cleaned and hydroxylated as described in the solution-phase protocol.
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Deposition: The cleaned substrate is placed in a vacuum chamber or desiccator along with a small container of trichloro(octyl)silane. The chamber is then evacuated to a low pressure to allow the silane to vaporize and deposit onto the substrate. The deposition is typically carried out at room temperature or slightly elevated temperatures for a few hours.
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Rinsing and Curing: After deposition, the substrate is removed and rinsed with an appropriate solvent to remove any loosely bound molecules, followed by a curing step as described previously.
Applications in Research and Drug Development
The ability of trichloro(octyl)silane to create well-defined, hydrophobic surfaces has led to its use in a variety of applications relevant to researchers, scientists, and drug development professionals:
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Biocompatible Coatings: The modification of implantable medical devices with OTS can enhance their biocompatibility by controlling protein adsorption and cellular interactions.[1]
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Microfluidics and Lab-on-a-Chip Devices: The hydrophobic surfaces created by OTS are used to control fluid flow and prevent non-specific binding of biomolecules in microfluidic channels.
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Biosensors: OTS-modified surfaces can be used as a platform for the immobilization of capture probes in biosensor applications.
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Drug Delivery: The surface modification of nanoparticles with OTS can alter their hydrophobicity, influencing their circulation time, cellular uptake, and drug release kinetics.
Safety and Handling
Trichloro(octyl)silane is a corrosive and water-reactive substance.[2] It causes severe skin burns and eye damage. Upon contact with water or moisture, it releases corrosive hydrogen chloride gas.[2] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture.
Conclusion
Trichloro(octyl)silane is a versatile and powerful surface modifying agent due to its ability to form robust and highly ordered self-assembled monolayers. A thorough understanding of its chemical properties, particularly its reactivity with water and hydroxylated surfaces, is essential for its effective and safe use in a wide range of research and development applications, from materials science to drug delivery and diagnostics. The protocols outlined in this guide provide a foundation for the successful implementation of trichloro(octyl)silane in creating well-defined, functionalized surfaces.
